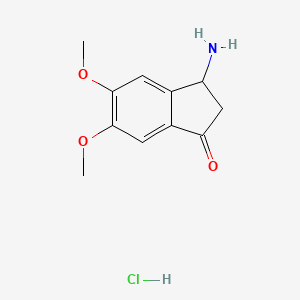
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of indanone, characterized by the presence of amino and methoxy groups on the indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxyindan-1-one.
Amination: The introduction of the amino group is achieved through a nucleophilic substitution reaction. This can be done using ammonia or an amine derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxyindan-1-one: Lacks the amino group but shares the indanone core and methoxy groups.
2-Aminoindan-1-one: Similar structure but with different substitution patterns.
3-Aminoindan-1-one: Similar amino substitution but lacks methoxy groups.
Uniqueness
3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and methoxy groups on the indanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
3-amino-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12;/h3-4,8H,5,12H2,1-2H3;1H |
Clé InChI |
FIQTUIHMHYURGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=O)CC(C2=C1)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















